molecular formula C20H19N3O4 B1251308 Leucettamine A

Leucettamine A

Cat. No.: B1251308
M. Wt: 365.4 g/mol
InChI Key: CHUHMZZQHYOKBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Leucettamine A involves the preparation of the imidazolone core, which is a five-membered heterocyclic ring containing two non-adjacent nitrogens and a carbonyl group. One common method involves the oxidative condensation of ketones and amidines under basic conditions to produce tri-substituted imidazol-4-ones .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis of the imidazolone core followed by functionalization to achieve the desired alkaloid structure. This process would likely require optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Leucettamine A undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Molecular oxygen or other oxidizing agents under basic conditions.

    Reduction: Hydrogen gas or other reducing agents in the presence of a catalyst.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted imidazolones and their derivatives, which can be further functionalized for specific applications .

Mechanism of Action

Leucettamine A exerts its effects primarily through the inhibition of protein kinases. It binds to the active site of DYRKs and CLKs, preventing their phosphorylation activity. This inhibition disrupts various cellular pathways, leading to effects such as reduced cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H19N3O4

Molecular Weight

365.4 g/mol

IUPAC Name

4,5-bis(1,3-benzodioxol-5-ylmethyl)-1-methylimidazol-2-amine

InChI

InChI=1S/C20H19N3O4/c1-23-15(7-13-3-5-17-19(9-13)27-11-25-17)14(22-20(23)21)6-12-2-4-16-18(8-12)26-10-24-16/h2-5,8-9H,6-7,10-11H2,1H3,(H2,21,22)

InChI Key

CHUHMZZQHYOKBF-UHFFFAOYSA-N

SMILES

CN1C(=C(N=C1N)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5

Canonical SMILES

CN1C(=C(N=C1N)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5

Synonyms

leucettamine A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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